CPT‑2 Inhibition Potency and Isoform Selectivity: Aminocarnitine Enantiomers vs. Etomoxir
The (R)-enantiomer of aminocarnitine inhibits CPT‑2 with an IC₅₀ of 0.8 µM and exhibits approximately 24‑fold selectivity over CPT‑1 (IC₅₀ 19 µM) in rat liver mitochondria. Directly comparable quantitative inhibition data for the (S)-enantiomer are not reported in the peer‑reviewed literature. However, the chiral resolution patents explicitly state that the two enantiomers are pharmacologically distinct and that the (R) form is the principal bioactive species [1]. In contrast, etomoxir acts as an irreversible CPT‑1 inhibitor (IC₅₀ 5–20 nM in rat liver) with minimal CPT‑2 activity, representing the opposite isoform selectivity profile . An investigator requiring CPT‑2‑selective inhibition without CPT‑1 blockade cannot substitute etomoxir for aminocarnitine, nor can racemic aminocarnitine guarantee enantiomeric consistency batch‑to‑batch.
| Evidence Dimension | CPT-2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Quantitative CPT-2 IC₅₀ data for (S)-Amino Carnitine are not available in the public literature |
| Comparator Or Baseline | (R)-Amino Carnitine: CPT-2 IC₅₀ = 0.8 µM (rat liver mitochondria); Etomoxir: CPT-1 IC₅₀ = 5–20 nM (rat liver) |
| Quantified Difference | Aminocarnitine (R): ~24‑fold selectivity for CPT‑2 over CPT‑1; Etomoxir: >10,000‑fold selectivity for CPT‑1 over CPT‑2 |
| Conditions | Rat liver mitochondrial CPT assay; Chiodi et al. 1992 for aminocarnitine; Cayman Chemical product data for etomoxir |
Why This Matters
Isoform selectivity determines metabolic outcome: CPT‑2 inhibition elevates long‑chain acylcarnitines, whereas CPT‑1 inhibition blocks fatty acid entry into mitochondria, producing divergent physiological effects.
- [1] Chiodi P, Maccari F, Ramacci MT. Tissue lipid accumulation by L‑aminocarnitine, an inhibitor of carnitine‑palmitoyltransferase‑2. Studies in intact rats and isolated mitochondria. Biochim Biophys Acta. 1992;1127(1):81‑86. PMID: 13416272. View Source
